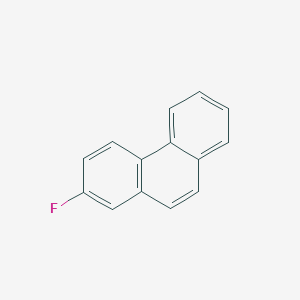

2-Fluorophenanthrene

Description

Significance of Phenanthrene (B1679779) Derivatives in Contemporary π-Conjugated Systems Research

Phenanthrene and its derivatives are a cornerstone in the field of π-conjugated systems research. academie-sciences.fr As polycyclic aromatic compounds composed of three ortho-fused benzene (B151609) rings, they possess inherent electrical and optical properties stemming from their extended π-electron systems. academie-sciences.frresearchgate.net This characteristic structure makes them more stable than their linear isomer, anthracene. researchgate.net

The scientific interest in phenanthrene derivatives is driven by their versatile applications in organic electronics. They serve as fundamental building blocks for various organic devices, including:

Organic Light-Emitting Diodes (OLEDs) : The unique photoluminescence and electroluminescence of phenanthrene derivatives make them suitable for use in OLEDs, often producing strong fluorescence in the blue region of the visible spectrum. academie-sciences.frresearchgate.net

Organic Solar Cells : Certain phenanthrene-based materials have been investigated as promising electron-transport materials in organic solar cells due to their favorable optical, electrochemical, and thermal properties. academie-sciences.fr

Organic Semiconductors : The ability to functionalize the phenanthrene core allows for the tuning of its electronic properties, leading to the development of both p-type and n-type organic semiconductor materials. researchgate.netnii.ac.jp

The adaptability of the phenanthrene skeleton, combined with its thermal stability and potential for ready functionalization, makes it a highly desirable platform for creating novel materials with tailored properties for advanced technological applications. researchgate.netbenthamdirect.com

Impact of Fluorine Substitution on Polycyclic Aromatic Hydrocarbon Properties and Reactivity

The substitution of hydrogen with fluorine on a polycyclic aromatic hydrocarbon (PAH) backbone is a widely used strategy to fine-tune the molecule's macroscopic properties. princeton.edu This "pinpoint fluorination" introduces specific changes due to the unique characteristics of the fluorine atom. nii.ac.jpnii.ac.jp

Key impacts of fluorine substitution include:

Electronic Effects : Fluorine is the most electronegative element, and its introduction into a PAH skeleton lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nii.ac.jprsc.org This enhanced resistance to aerial oxidation stabilizes the molecule against degradation. nii.ac.jprsc.org The lowering of the LUMO level can also facilitate electron injection, a crucial factor for creating n-type and ambipolar organic semiconductors. rsc.org

Solubility : The incorporation of fluorine can increase the solubility of PAHs in organic solvents. nii.ac.jpnii.ac.jp This is a significant practical advantage, as it can enable solution-based processing and the fabrication of "printable" organic electronics. nii.ac.jp For instance, fluorinated picenes have demonstrated high solubility in THF. nii.ac.jp

Aromaticity and Reactivity : Computational studies suggest that fluorination tends to weaken the aromatic character of the PAH system. acs.orgnih.gov This alteration of the electron density within the π-system can influence the molecule's chemical reactivity. nii.ac.jp For example, microwave-assisted nucleophilic aromatic substitution (SNAr) reactions have been successfully applied to non-activated fluoroarenes, opening new pathways for synthesizing more complex F-PAHs. nii.ac.jp

Research Trajectories and Academic Objectives for 2-Fluorophenanthrene Investigations

The study of specific F-PAHs like this compound is guided by clear academic objectives aimed at systematically understanding and utilizing its properties. open.eduuonbi.ac.ke Research objectives are crucial as they define the focus of a study and identify the variables to be measured. open.edu For a compound like this compound, the research objectives logically flow from the established significance of phenanthrenes and the known effects of fluorination. uonbi.ac.ke

The general objective for investigating this compound is to characterize its fundamental chemical and physical properties to assess its potential as a material for organic electronics.

The specific objectives typically include:

To develop and optimize synthetic routes for the regioselective production of this compound, potentially utilizing methods like photocyclization or metal-catalyzed cross-coupling reactions. academie-sciences.frbenthamdirect.com

To perform comprehensive spectroscopic characterization of this compound using techniques such as ¹H, ¹³C, and ¹⁹F NMR, as well as FT-IR and UV-Vis spectroscopy, to confirm its molecular structure and electronic properties. researchgate.netnih.govnih.gov

To investigate the photophysical properties , including absorption and photoluminescence spectra, to determine its suitability for applications in light-emitting devices. academie-sciences.frsemanticscholar.org

To explore the chemical reactivity of the this compound scaffold, examining its susceptibility to further functionalization or its stability under various conditions relevant to device fabrication and operation. nii.ac.jpnih.gov

To evaluate its performance characteristics in prototype electronic devices, such as organic field-effect transistors (OFETs) or OLEDs, to establish a direct link between its molecular properties and macroscopic function. academie-sciences.frnih.gov

Research Data on Fluorophenanthrene Derivatives

The following tables present research findings on fluorinated phenanthrene derivatives, illustrating their key spectroscopic and photophysical properties.

Table 1: Selected NMR Spectroscopic Data for this compound

This table provides the assigned nuclear magnetic resonance (NMR) chemical shifts and coupling constants for this compound, which are essential for its structural confirmation. nih.gov

| Parameter | Value |

| ¹⁹F Chemical Shift (δ, ppm) | -118.8 |

| ¹³C-¹⁹F Coupling Constants (J(C,F), Hz) | |

| ¹J(C2,F) | -245.5 |

| ²J(C1,F) | 21.3 |

| ²J(C3,F) | 21.0 |

| ³J(C4,F) | 7.9 |

| ³J(C10b,F) | 7.5 |

| ⁴J(C4a,F) | 3.2 |

| ⁴J(C10a,F) | 2.5 |

| ⁵J(C10,F) | 1.8 |

| ⁵J(C5,F) | 1.2 |

| Data sourced from a comprehensive NMR study of monofluorinated PAHs. nih.gov |

Table 2: Photophysical Properties of a Functionalized Fluorophenanthrene Derivative (P4)

This table details the absorption and emission characteristics of a fluorophenanthrene derivative (designated P4), highlighting its potential for optoelectronic applications. academie-sciences.frsemanticscholar.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluorophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUPASIKQIWSAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565815 | |

| Record name | 2-Fluorophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

523-41-1 | |

| Record name | 2-Fluorophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Fluorophenanthrene and Functionalized Analogues

Regiospecific Synthesis Approaches for Fluorophenanthrene Structures

Achieving regiospecificity in the synthesis of fluorinated PAHs is crucial for understanding structure-activity relationships. nih.gov Several powerful methods have been developed to control the precise placement of the fluorine substituent on the phenanthrene (B1679779) scaffold.

Oxidative Photocyclization Reactions in Phenanthrene Scaffold Construction

Oxidative photocyclization, particularly the Mallory reaction, is a cornerstone in the synthesis of phenanthrenes and their fluorinated analogues. nih.govnih.govbeilstein-journals.org This method involves the irradiation of stilbene-like precursors in the presence of an oxidizing agent, such as iodine, to induce an intramolecular cyclization. beilstein-journals.orgacademie-sciences.fr

A modular approach combining Julia-Kocienski olefination with oxidative photocyclization has proven effective for the synthesis of regiospecifically fluorinated PAHs. nih.govacs.org In this strategy, 1,2-diarylfluoroethenes are first synthesized and then undergo photocyclization to yield the desired fluorophenanthrene structures. nih.gov The geometry of the starting fluoroalkene is often not critical, as isomerization can occur under the reaction conditions. acs.org

The reaction conditions for photocyclization can significantly impact the yield and reaction time. For instance, performing the reaction at higher dilutions has been shown to accelerate the cyclization of 1,2-diarylfluoroethenes. nih.gov While the photocyclization of these fluorinated precursors is generally slower than their non-fluorinated counterparts, the method remains a straightforward and highly modular route to monofluoro-PAHs. nih.govacs.org

A series of new fluorophenanthrene derivatives have been synthesized using this approach, starting from the Knoevenagel condensation of p-fluorophenylacetonitrile with various aromatic aldehydes to form α,β-unsaturated nitriles. academie-sciences.fr Subsequent irradiation of these nitriles with a mercury lamp in the presence of iodine yields the corresponding phenanthrene derivatives. academie-sciences.frsemanticscholar.org

Table 1: Examples of Fluorophenanthrene Precursors and their Photocyclization

| Precursor (α,β-unsaturated nitrile) | Resulting Phenanthrene Derivative | Yield (%) | Reference |

| (Z)-2-(4-fluorophenyl)-3-(4-methoxyphenyl)acrylonitrile | 2-fluoro-7-methoxyphenanthrene-9-carbonitrile | 85 | semanticscholar.org |

| (Z)-3-(4-bromophenyl)-2-(4-fluorophenyl)acrylonitrile | 7-bromo-2-fluorophenanthrene-9-carbonitrile | 80 | semanticscholar.org |

| (Z)-4-(2-cyano-2-(4-fluorophenyl)vinyl)benzonitrile | 2-fluorophenanthrene-7,9-dicarbonitrile | 65 | semanticscholar.org |

Data sourced from a study on the synthesis of new reactive fluorophenanthrenes. semanticscholar.org

Julia-Kocienski Olefination for Fluorinated Aromatic Systems

The Julia-Kocienski olefination is a versatile and powerful tool for the synthesis of fluoroolefins, which are key intermediates in the preparation of fluorinated PAHs. nih.govnih.govthieme-connect.de This reaction provides a modular assembly of fluoroalkenes from fluorinated aryl and heteroaryl sulfones. nih.gov

This olefination reaction typically involves the use of heteroaryl sulfones, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones. nih.gov The process begins with the deprotonation of the sulfone to form a carbanion, which then adds to a carbonyl compound. The resulting intermediate collapses to form the olefin. nih.gov

The presence of a fluorine atom can significantly influence the reactivity of the olefination reagents and the stereochemical outcome of the reaction. nih.gov For example, the substitution of hydrogen with fluorine has been shown to substantially increase the reactivity of the Julia-Kocienski reagent. nih.gov This method has been successfully applied to the synthesis of 1,2-diarylfluoroalkenes, which are direct precursors for the oxidative photocyclization to fluorinated PAHs. nih.govacs.orgidexlab.com The yields for the olefination step are often high, ranging from 70-99%. nih.govidexlab.com

Wagner-Meerwein Rearrangement Pathways to this compound

The Wagner-Meerwein rearrangement offers a distinct pathway for the synthesis of this compound. cdnsciencepub.comresearchgate.net This reaction typically involves the acid-catalyzed rearrangement of an alcohol to form a more stable carbocation, which then leads to the final product. jk-sci.comnumberanalytics.com

A specific application of this rearrangement for the synthesis of this compound starts with 2-fluorofluorene (B1330293). cdnsciencepub.comresearchgate.net Formylation of 2-fluorofluorene followed by a reaction with alkaline formaldehyde (B43269) yields 2-fluoro-9-hydroxymethylfluorene. cdnsciencepub.com Treatment of this alcohol with polyphosphoric acid at elevated temperatures (160°C) induces a Wagner-Meerwein rearrangement, resulting in the formation of this compound. cdnsciencepub.comresearchgate.net This method provides a convenient route from a readily available starting material. cdnsciencepub.com

Strategies for Controlled Fluorine Introduction into Polyaromatic Skeletons

The controlled introduction of fluorine into polycyclic aromatic skeletons is paramount for developing new materials and understanding their properties. nih.govoup.com Various methods have been developed to achieve this, moving beyond simple fluorination which can often lead to a mixture of products. nih.govoup.com

One of the most effective strategies is the use of fluorinated building blocks in a modular synthesis approach. nih.govnih.gov This allows for the precise placement of the fluorine atom in the final PAH structure. The tandem use of Julia-Kocienski olefination and oxidative photocyclization is a prime example of this strategy, where fluorinated aryl sulfones serve as the initial building blocks. nih.govacs.org

Direct fluorination methods have also been explored, with varying degrees of success in achieving selectivity. nih.govoup.com For instance, the use of reagents like 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Accufluor™ NFTh) can provide a degree of regioselectivity depending on the substrate and reaction conditions. oup.com However, for complex PAHs, these methods can still result in mixtures of isomers. nih.gov

Another approach involves the cyclization of smaller, pre-fluorinated components. This can include Friedel-Crafts type cyclizations of fluoroalkenes. researchgate.net These methods are crucial for the systematic synthesis of pinpoint-fluorinated PAHs, where one or two fluorine atoms are placed at specific positions. oup.com

Development of Novel Synthetic Pathways for this compound Derivatives

The demand for functionalized this compound derivatives, particularly for applications in advanced materials, has spurred the development of novel synthetic pathways.

Interface-Assisted Synthesis Methodologies for Organic Two-Dimensional Materials

Interface-assisted synthesis is an emerging and powerful technique for controlling the nanostructure of materials, including organic two-dimensional (2D) materials. nih.govnih.gov This method utilizes the confined space of an interface (e.g., liquid/solid, liquid/liquid) to direct the polymerization or assembly of molecules, leading to well-defined structures. nih.gov

While direct examples of interface-assisted synthesis for this compound-based 2D materials are not yet prevalent in the literature, the principles of this methodology hold significant promise for the field. The controlled environment at an interface could potentially be used to guide the self-assembly or polymerization of functionalized this compound monomers. This could lead to the formation of highly ordered 2D polymers or crystalline thin films with tailored electronic and optical properties. The versatility of interfacial polymerization, which has been successfully used for a variety of conducting polymers, suggests its potential applicability to complex aromatic systems like fluorophenanthrenes. nih.gov

Utilization of Inexpensive Starting Materials and Mild Reaction Conditions

The development of synthetic routes that are both economically viable and environmentally benign is a cornerstone of modern chemical research. A significant advancement in the synthesis of functionalized fluorophenanthrenes involves a straightforward, two-step procedure that capitalizes on readily available, inexpensive starting materials and employs mild reaction conditions. semanticscholar.orgresearchgate.netacademie-sciences.fr This methodology avoids harsh reagents and extreme temperatures, making it a practical and efficient approach for generating these complex molecules. academie-sciences.frfunaab.edu.ng

The core of this synthetic strategy is the initial Knoevenagel condensation, followed by an oxidative photocyclization. academie-sciences.fr The process begins with the reaction of p-fluorophenylacetonitrile, an inexpensive starting material, with various aromatic aldehydes. semanticscholar.orgacademie-sciences.fr This condensation is typically carried out in anhydrous methanol (B129727) under an argon atmosphere, representing a mild and accessible set of reaction conditions. academie-sciences.fr This first step produces fluorinated α,β-unsaturated nitriles, which serve as the direct precursors to the final phenanthrene structures. semanticscholar.org

The second and final step is the photocyclization of the intermediate α,β-unsaturated nitriles. academie-sciences.fr This transformation is achieved by dissolving the nitrile in toluene (B28343) and irradiating the solution with a mercury lamp. academie-sciences.fr A catalytic amount of iodine is added as an oxidizing agent to facilitate the reaction. academie-sciences.fr This photochemical method is considered fast, economical, and practical for constructing the tricyclic phenanthrene framework. academie-sciences.fr The entire photocyclodehydrogenation process involves the isomerization of the initial Z-isomer to the E-isomer, followed by an intramolecular electrocyclization to form a trans-dihydrophenanthrene, which is then oxidized by iodine to yield the final phenanthrene derivative. semanticscholar.org

The research findings below detail the synthesis of several functionalized fluorophenanthrene analogues using this method, highlighting the yields achieved for both the intermediate and final products.

Research Findings:

The synthesis was performed in two main stages. The first stage involved the creation of α,β-unsaturated nitriles via Knoevenagel condensation. The second stage was the conversion of these nitriles into the target phenanthrene derivatives through oxidative photocyclization. academie-sciences.fr

Table 1: Synthesis of α,β-Unsaturated Nitrile Intermediates semanticscholar.org

| Starting Aldehyde | Reagent | Product | Yield (%) |

| p-Anisaldehyde | p-Fluorophenylacetonitrile | (Z)-2-(p-fluorophenyl)-3-(p-methoxyphenyl) acrylonitrile | 85 |

| 4-(Dimethylamino)benzaldehyde | p-Fluorophenylacetonitrile | (Z)-3-(4-(dimethylamino)phenyl)-2-(4-fluorophenyl)acrylonitrile | 87 |

| 4-(Diphenylamino)benzaldehyde | p-Fluorophenylacetonitrile | (Z)-2-(4-fluorophenyl)-3-(4-(diphenylamino)phenyl)acrylonitrile | 80 |

| 9-Ethyl-9H-carbazole-3-carbaldehyde | p-Fluorophenylacetonitrile | (Z)-3-(9-ethyl-9H-carbazol-3-yl)-2-(4-fluorophenyl)acrylonitrile | 78 |

| N,N-diphenyl-4-formylbenzenesulfonamide | p-Fluorophenylacetonitrile | (Z)-N,N-diphenyl-4-(2-(4-fluorophenyl)-2-cyanovinyl)benzenesulfonamide | 75 |

| 2-Thiophenecarbaldehyde | p-Fluorophenylacetonitrile | (Z)-2-(4-fluorophenyl)-3-(thiophen-2-yl)acrylonitrile | 75 |

Data sourced from Hajri et al. (2020). semanticscholar.org

Following the successful synthesis of the nitrile intermediates, these compounds were subjected to photocyclization to yield the final phenanthrene derivatives.

Table 2: Synthesis of Functionalized Phenanthrene Derivatives via Photocyclization semanticscholar.org

| Starting Nitrile | Product | Yield (%) |

| (Z)-2-(p-fluorophenyl)-3-(p-methoxyphenyl) acrylonitrile | 2-Fluoro-7-methoxyphenanthrene-9-carbonitrile | 75 |

| (Z)-3-(4-(dimethylamino)phenyl)-2-(4-fluorophenyl)acrylonitrile | 7-(Dimethylamino)-2-fluorophenanthrene-9-carbonitrile | 70 |

| (Z)-2-(4-fluorophenyl)-3-(4-(diphenylamino)phenyl)acrylonitrile | 7-(Diphenylamino)-2-fluorophenanthrene-9-carbonitrile | 65 |

| (Z)-3-(9-ethyl-9H-carbazol-3-yl)-2-(4-fluorophenyl)acrylonitrile | 2-Fluoro-7-(9-ethyl-9H-carbazol-3-yl)phenanthrene-9-carbonitrile | 68 |

| (Z)-N,N-diphenyl-4-(2-(4-fluorophenyl)-2-cyanovinyl)benzenesulfonamide | 2-Fluoro-7-(N,N-diphenylsulfamoyl)phenanthrene-9-carbonitrile | 63 |

| (Z)-2-(4-fluorophenyl)-3-(thiophen-2-yl)acrylonitrile | 5-Fluoronaphtho[2,1-b]thiophene-8-carbonitrile | 70 |

Data sourced from Hajri et al. (2020). semanticscholar.org

This approach demonstrates an effective and resource-conscious pathway to a variety of functionalized fluorophenanthrenes, which are of interest for applications in advanced materials. semanticscholar.orgresearchgate.net

Spectroscopic and Electrochemical Characterization of 2 Fluorophenanthrene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorophenanthrene derivatives. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, including chemical shifts and coupling constants, provides definitive structural information.

The introduction of a fluorine atom into the phenanthrene (B1679779) skeleton induces significant changes in the NMR spectra. researchgate.netnih.gov The high electronegativity of fluorine influences the electron density of neighboring and even distant nuclei, resulting in characteristic shifts in their resonance frequencies. alfa-chemistry.com

Complete assignment of ¹H, ¹³C, and ¹⁹F NMR chemical shifts, as well as various coupling constants such as ¹J(H,C), ⁿJ(C,F), ⁿJ(H,F), and ⁿJ(H,H), has been achieved for 2-fluorophenanthrene. researchgate.netnih.gov These detailed analyses allow for a comprehensive understanding of the electronic effects of fluorine substitution. nih.gov The chemical shift range in ¹⁹F NMR is particularly broad, which helps in resolving individual fluorine-containing functional groups. lcms.cz Long-range coupling between ¹⁹F and both ¹H and ¹³C nuclei is commonly observed and provides valuable structural information. acs.orgwikipedia.org

Table 1: Illustrative NMR Data for a Fluorophenanthrene Derivative (Compound P5) academie-sciences.fr

| Proton | ¹H Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

|---|---|---|---|

| H1 | 7.24 | s | |

| H4 | 7.78 | s | |

| H10 | 8.09 | s | |

| H7 | 7.44 | td | J₁ = 1.2, J₂ = 9 |

| H5 | 8.10 | dd | J₁ = 1.2, J₂ = 11.4 |

This table is based on data for a derivative, compound P5, and serves as an example of the detailed information obtained from NMR spectroscopy.

To unambiguously assign proton signals and confirm the molecular structure, two-dimensional NMR techniques like Correlation Spectroscopy (COSY) are employed. academie-sciences.fracademie-sciences.frresearchgate.net The COSY experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. azom.com

For instance, in the ¹H-¹H COSY spectrum of a fluorophenanthrene derivative, cross-peaks are observed between protons that are spatially close or J-coupled. academie-sciences.fracademie-sciences.fr This information is crucial for differentiating between isomeric protons and confirming the connectivity of the carbon skeleton. academie-sciences.frresearchgate.net For example, the H5 and H8 protons in a derivative were shown to couple with H7, confirming their positions within the phenanthrene framework. academie-sciences.fr

Elucidation of Fluorine Substitution Effects on 1H, 13C, and 19F NMR Chemical Shifts and Coupling Constants

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence Spectroscopy Investigations

UV-Vis absorption and photoluminescence spectroscopy are powerful tools to probe the electronic transitions and emissive properties of fluorophenanthrene derivatives. academie-sciences.fracademie-sciences.frresearchgate.net These studies reveal how the molecular structure influences the absorption and emission of light. shimadzu.com

In solution, fluorophenanthrene derivatives typically exhibit absorption spectra with multiple bands. academie-sciences.fracademie-sciences.fr These bands, characteristic of π-π* and n-π* transitions, appear in both the high-energy (250-275 nm) and low-energy regions of the spectrum. academie-sciences.fr The presence of substituents on the phenanthrene ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima. academie-sciences.fr For example, the introduction of a methoxy (B1213986) group can lead to a red shift in the absorption bands. academie-sciences.fr

Many fluorophenanthrene derivatives are known to be fluorescent, often emitting light in the blue region of the visible spectrum. academie-sciences.fracademie-sciences.frresearchgate.net This property makes them interesting candidates for applications in organic light-emitting diodes (OLEDs). academie-sciences.frresearchgate.netsemanticscholar.org The fluorescence quantum yield, a measure of the efficiency of the emission process, is an important parameter that is also determined from these studies. researchgate.net The color of the emitted light is directly related to the energy gap between the ground and excited states of the molecule. chemguide.co.uk

Table 2: Photophysical Data for a Series of Fluorophenanthrene Derivatives (P1-P5) academie-sciences.fr

| Compound | Absorption Maxima (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

|---|---|---|

| P1 | 250-275, and weaker bands up to 380 | 69200–93900, and 5100–18000 |

| P2 | 250-275, and weaker bands up to 380 | 69200–93900, and 5100–18000 |

| P3 | 250-275, and weaker bands up to 380 | 69200–93900, and 5100–18000 |

| P4 | 250-275, and weaker bands up to 380 | 69200–93900, and 5100–18000 |

This table summarizes the general absorption characteristics observed for a series of fluorophenanthrene derivatives.

Photophysical Behavior of this compound Derivatives in Solution

Electrochemical Characterization and Charge Transfer Interaction Studies

The electrochemical behavior of fluorophenanthrene derivatives provides insights into their ability to accept or donate electrons, which is crucial for their application in electronic devices. researchgate.netbeilstein-journals.orgacademie-sciences.fr Cyclic voltammetry is a common technique used to determine the oxidation and reduction potentials of these molecules. researchgate.net These studies have shown that fluorophenanthrene derivatives can exhibit significant charge transfer interactions due to their extended π-conjugated electronic systems. academie-sciences.fracademie-sciences.frresearchgate.net The formation of charge-transfer complexes can be a primary driving force in the self-assembly of these molecules into larger structures. beilstein-journals.org The interaction between electron-rich (donor) and electron-poor (acceptor) species can lead to the formation of these complexes, which can be studied using techniques like UV-Vis spectroscopy and NMR. beilstein-journals.orgnih.govrsc.org

Cyclic Voltammetry (CV) of this compound and its π-Conjugated System

The electrochemical properties of π-conjugated polyaromatic compounds, including fluorinated phenanthrene derivatives, are crucial for understanding their potential in electronic applications. academie-sciences.frresearchgate.net Cyclic voltammetry (CV) is a primary electroanalytical technique used to investigate the redox behavior of such molecules, providing data on oxidation and reduction potentials. gamry.com These potentials are, in turn, used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental parameters for assessing a material's suitability for use in organic electronic devices like Organic Light-Emitting Diodes (OLEDs). imist.maossila.comupb.ro

Detailed research into a series of six novel, suitably functionalized fluorophenanthrene derivatives (referred to as P1–6) has provided significant insight into the electrochemical behavior of this class of compounds. academie-sciences.fr The investigation demonstrated a significant charge transfer interaction attributable to their π-conjugated electronic system. academie-sciences.frresearchgate.net

The electrochemical analysis of these phenanthrene derivatives was conducted using cyclic voltammetry in a dichloromethane (B109758) solution containing 0.1 M nBu4NPF6 as the supporting electrolyte. academie-sciences.fr The measurements were performed in a conventional three-electrode cell, utilizing a platinum microdisk as the working electrode, a platinum wire as the counter-electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode, with a scan rate of 50 mV/s. academie-sciences.frsemanticscholar.org

The cyclic voltammograms for compounds P1–6 revealed irreversible anodic (oxidation) and cathodic (reduction) peaks. academie-sciences.fr The irreversibility of the process suggests that the molecular geometry undergoes a significant change during oxidation. researchgate.net The measured oxidation and reduction potentials are key indicators of the energy required to remove or add an electron to the molecule, respectively. ku.edu A more positive reduction potential indicates a greater affinity for electrons. wikipedia.org

The specific oxidation potentials for the six derivatives were determined to be 1.42 V, 1.48 V, 1.46 V, 1.55 V, 1.28 V, and 1.64 V for P1 through P6, respectively. academie-sciences.fr The corresponding reduction potentials were found to be -1.67 V, -1.60 V, -1.59 V, -1.63 V, -1.75 V, and -1.67 V. academie-sciences.fr These values are essential for calculating the electrochemical band gap (Eg-el) and for comparing the electron-donating and -accepting abilities of the different derivatives. The electrochemical properties, along with notable fluorescence in the blue region of the visible spectrum, suggest these materials are potential candidates for electroluminescent devices. academie-sciences.fr

The detailed electrochemical data for the fluorophenanthrene derivatives are summarized in the table below.

Electrochemical Data for Fluorophenanthrene Derivatives

This interactive table presents the key electrochemical findings for the phenanthrene derivatives P1-P6. The electrochemical band gap (E_g-el) is calculated from the difference between the oxidation and reduction potentials (E_g-el = E_ox - E_red).

| Compound | Oxidation Potential (E_ox) vs. SCE (V) | Reduction Potential (E_red) vs. SCE (V) | Electrochemical Band Gap (E_g-el) (eV) |

| P1 | 1.42 | -1.67 | 3.09 |

| P2 | 1.48 | -1.60 | 3.08 |

| P3 | 1.46 | -1.59 | 3.05 |

| P4 | 1.55 | -1.63 | 3.18 |

| P5 | 1.28 | -1.75 | 3.03 |

| P6 | 1.64 | -1.67 | 3.31 |

| Data sourced from Comptes Rendus de l'Académie des Sciences. academie-sciences.fr |

Theoretical and Computational Chemistry Approaches to 2 Fluorophenanthrene

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties

Quantum chemical calculations are fundamental in elucidating the electronic and spectroscopic nature of 2-Fluorophenanthrene. northwestern.eduaspbs.com These computational methods, grounded in quantum mechanics, provide a molecular-level understanding of its properties. northwestern.eduarxiv.org

Density Functional Theory (DFT) is a powerful computational method extensively used to investigate the electronic structure of molecules like this compound. researchgate.netwikipedia.org DFT studies have shown that the introduction of a fluorine atom into the phenanthrene (B1679779) structure leads to significant changes in its electronic properties. iiste.org

Research indicates that the substitution of a fluorine atom can decrease the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, one study calculated a reduction of 0.0100 eV in the HOMO-LUMO gap for a fluorinated phenanthrene derivative compared to the parent phenanthrene molecule. koyauniversity.orgresearchgate.net This alteration in the energy gap can enhance the molecule's conductivity. iiste.org

Furthermore, DFT calculations reveal that the total energy of fluorophenanthrene molecules is dependent on the position of the fluorine atom, with fluorine substitution generally leading to a decrease in total energy and thus greater stability. iiste.org The electronegativity of the molecule is also affected; the presence of fluorine increases electronegativity, which enhances the attraction of electrons from the phenanthrene rings and lowers the chemical potential. koyauniversity.orgresearchgate.net

Table 1: Calculated Electronic Properties of Phenanthrene and this compound

| Property | Phenanthrene | This compound |

|---|---|---|

| HOMO-LUMO Gap (eV) | 3.6371 koyauniversity.org | 3.6271 koyauniversity.orgresearchgate.net |

| Electronegativity (eV) | 3.6371 koyauniversity.org | Increased value koyauniversity.orgresearchgate.net |

| Total Energy | Reference value iiste.org | Decreased value iiste.org |

| Chemical Hardness | Reference value iiste.org | Decreased value iiste.org |

This table presents a summary of electronic properties calculated using DFT, highlighting the changes upon fluorine substitution.

Time-Dependent Density Functional Theory (TDDFT) is a widely used method for predicting the electronic excited states of molecules and has been applied to study compounds like this compound. uci.educhemrxiv.org This approach allows for the calculation of properties such as UV-Vis absorption spectra by determining the transition energies from the ground state to various excited states. uci.edu

Studies on halogenated phenanthrenes have utilized TDDFT to understand their optical properties. For this compound, calculations have shown that the absorption peak shifts to a longer wavelength compared to unsubstituted phenanthrene. koyauniversity.org Specifically, the calculated absorption peak for a fluorinated phenanthrene was found at 305.3 nm, whereas that of pure phenanthrene was at 293.0 nm. koyauniversity.orgresearchgate.net This shift indicates that the halogenated molecule exhibits more intense coloration. koyauniversity.org

The accuracy of TDDFT predictions can be influenced by the choice of the density functional. rsc.org Despite its successes, TDDFT has known limitations, particularly in accurately describing long-range charge-transfer excitations. chemrxiv.org Nevertheless, it remains a valuable tool for gaining qualitative and semi-quantitative insights into the excited-state properties of molecules like this compound. chemrxiv.orgohio-state.edu

Density Functional Theory (DFT) Applications in Fluorophenanthrene Research

Molecular Dynamics Simulations for Conformational and Mechanistic Insights

Molecular dynamics (MD) simulations are a computational tool used to study the physical movements of atoms and molecules over time. nih.govnih.gov While specific MD simulation studies solely focused on this compound are not extensively detailed in the provided search results, the principles of MD can be applied to understand its conformational dynamics and how it interacts with other molecules or surfaces. mdpi.com

MD simulations can provide insights into:

Conformational Landscapes: Exploring the different shapes (conformations) the molecule can adopt and their relative energies.

Intermolecular Interactions: Simulating how this compound interacts with solvents, binders, or biological molecules, which is crucial for understanding its behavior in various environments. mdpi.comrsc.org

Mechanistic Pathways: Investigating the dynamics of chemical reactions involving this compound, offering a view of the transition states and reaction coordinates that are not accessible through static calculations alone.

For instance, MD simulations have been employed to study polymer-bonded explosives containing fluoropolymers to understand interfacial interactions and mechanical properties. mdpi.com Similar approaches could elucidate the behavior of this compound in materials science applications.

Computational Modeling of Fluorine Substitution Effects on Molecular Orbitals and Reactivity

The introduction of a fluorine atom generally lowers the energy levels of both the HOMO and LUMO. oup.commdpi.com This is due to the strong electron-withdrawing inductive (-I) effect of fluorine. oup.com This lowering of the HOMO energy level increases the molecule's resistance to oxidation. oup.com

The effect on reactivity is complex. While the inductive effect might suggest a deactivation of the aromatic system towards electrophilic attack, fluorine's ability to donate a lone pair of electrons into the aromatic system (a +R or resonance effect) can stabilize carbocation intermediates, particularly when the fluorine is at a position that can effectively delocalize the positive charge. nih.govoup.com

Studies on other fluorinated polycyclic aromatic hydrocarbons (PAHs) have shown that fluorine substitution can significantly alter charge distribution and carbocation stability. nih.gov For example, a fluorine atom at a position bearing a significant positive charge in a carbocation can lead to stabilization through p-π back-bonding. Conversely, if placed at a position with negative charge density, it can lead to inductive destabilization. nih.gov These modifications in electron density and orbital energies directly impact the molecule's reactivity, stability, and potential interactions. researchgate.net

Table 2: Summary of Fluorine Substitution Effects

| Effect | Description | Impact on this compound |

|---|---|---|

| Inductive Effect (-I) | Fluorine's high electronegativity withdraws electron density from the phenanthrene ring. oup.com | Lowers HOMO and LUMO energy levels, increases oxidation resistance. oup.commdpi.com |

| Resonance Effect (+R) | Donation of fluorine's lone pair electrons into the aromatic π-system. oup.com | Can stabilize carbocation intermediates, influencing reaction pathways. nih.govoup.com |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Generally decreases, which can affect electronic and optical properties. koyauniversity.orgresearchgate.net |

| Reactivity | The tendency of the molecule to undergo chemical reactions. | Influenced by a balance of inductive and resonance effects, altering susceptibility to electrophilic and nucleophilic attack. researchgate.netnih.gov |

This table outlines the key electronic effects of fluorine substitution on the phenanthrene framework and their consequences.

Chemical Reactivity and Mechanistic Studies of 2 Fluorophenanthrene

Investigation of Elementary Reaction Paths and Transition States

Understanding the chemical reactivity of 2-fluorophenanthrene begins with the theoretical and computational investigation of its reaction mechanisms. The study of elementary reactions, which are the individual steps in a complex reaction, provides a detailed picture of how reactants are converted into products. savemyexams.com Central to this is the identification and characterization of transition states.

A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point on the pathway from reactants to products. github.iolibretexts.org It is an unstable, transient species that cannot be isolated. savemyexams.com Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for locating transition states and calculating their energies. schrodinger.com The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor determining the reaction rate. libretexts.org

For a reaction involving this compound, theoretical models are used to map out the potential energy surface. A true transition state is confirmed by a frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., bond formation or cleavage). github.io Furthermore, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the identified transition state correctly connects the reactants (e.g., this compound and a reagent) to the desired products. github.io

In the context of electrophilic substitution on a fluorinated PAH like this compound, computational studies can predict the most likely sites of reaction. researchgate.net These studies analyze the charge delocalization in potential carbocation intermediates that are formed during the reaction. For instance, in studies on related fluorinated PAHs, DFT calculations have been used to assess how the fluorine atom influences charge delocalization in the resulting carbocation, which is key to understanding the regioselectivity of the reaction. nih.gov The stability of these intermediates, which lie along the reaction path between transition states, is crucial for determining the final product distribution. savemyexams.com

Mechanistic Probes and Radical Trapping Experiments

To experimentally validate proposed reaction mechanisms, chemists employ mechanistic probes and trapping experiments. These techniques are designed to detect and identify transient species like radicals or other reactive intermediates. savemyexams.com

Radical trapping experiments are particularly useful for reactions suspected to proceed via a radical mechanism. nih.gov In these experiments, a radical scavenger, a molecule that readily reacts with free radicals, is added to the reaction mixture. If the reaction is inhibited or slowed down, and an adduct of the scavenger and the trapped radical is formed, it provides strong evidence for the involvement of a radical intermediate. researchgate.net

Commonly used radical scavengers include:

TEMPO (2,2,6,6-Tetramethylpiperidinooxy): A stable radical that can trap reactive radical intermediates. researchgate.netresearchgate.net

BHT (Butylated Hydroxytoluene): A phenolic antioxidant that can also scavenge radicals. nih.gov

For example, in studies of reactions involving the formation of C-F bonds or reactions of fluorinated compounds, the addition of TEMPO or BHT has been shown to almost completely inhibit product formation. nih.govresearchgate.net The observation of a trapped adduct, such as a BHT-pyridyl adduct in a halopyridylation reaction, confirms that a pyridyl radical was generated during the transformation. researchgate.net These types of experiments are crucial for distinguishing between radical, ionic, or concerted pathways. For a hypothetical reaction of this compound, the suppression of the reaction by TEMPO would suggest that a radical intermediate involving the fluorophenanthrene moiety is part of the mechanistic pathway.

Influence of Fluorine Atom on Aromatic System Reactivity and Selectivity

The substitution of a hydrogen atom with a fluorine atom at the 2-position of phenanthrene (B1679779) has a profound impact on the electronic structure and reactivity of the aromatic system. Although similar in size to hydrogen, fluorine is the most electronegative element, which allows it to exert strong electronic effects. beilstein-journals.org

Key effects of the fluorine atom include:

Electronic Properties: The high electronegativity of fluorine enhances the ability of the molecule to attract electrons from the phenanthrene rings. koyauniversity.org This leads to a general lowering of the molecule's energy levels, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). oup.com

HOMO-LUMO Gap: Computational studies on halogenated phenanthrenes show that fluorination can reduce the HOMO-LUMO energy gap. One study reported a reduction of 0.0100 eV for a fluorinated phenanthrene compared to the parent compound. koyauniversity.org A smaller energy gap can influence the molecule's electronic and optical properties. koyauniversity.org

Reactivity and Selectivity: The strong electron-withdrawing nature of fluorine deactivates the aromatic ring system towards electrophilic attack. However, it can also direct incoming electrophiles to specific positions. The fluorine atom's influence can stabilize or destabilize carbocation intermediates formed during a reaction, thereby controlling the regioselectivity. nih.gov For example, fluorine substitution has been shown to be a promising approach in promoting intramolecular condensation reactions of benzo[c]phenanthrene (B127203) under flash vacuum pyrolysis, indicating an unexpected level of selectivity. capes.gov.br

The table below summarizes the calculated changes in electronic properties upon halogenation of phenanthrene from a computational study.

| Property | Phenanthrene | Phenanthrene-F | Phenanthrene-Cl | Phenanthrene-Br |

| HOMO-LUMO Gap Reduction (eV) | 0 | 0.0100 | 0.0064 | 0.2438 |

| Electronegativity (eV) | 3.6371 | - | - | 3.8575 |

| Absorption Peak (λmax, nm) | 293.0 | 305.3 | 295.1 | 307.2 |

| Data sourced from a computational study on halogenated phenanthrene derivatives. koyauniversity.org |

Studies on the Chemical Reactivity of Individual Fluorinated Polycyclic Aromatic Molecules

Research into the chemical reactivity of specific F-PAHs provides valuable insights applicable to this compound. These studies often focus on developing new synthetic methods and exploring the unique properties imparted by the fluorine atom.

One key area of research is the synthesis of F-PAHs through ring-closing reactions of fluorine-containing precursors. mdpi.com For instance, the Mallory reaction, an intramolecular photocyclization of stilbene (B7821643) derivatives, has been successfully used to synthesize fluorine-containing phenanthrenes. mdpi.comacademie-sciences.fr A study by Hajri et al. reported the synthesis of a series of reactive fluorophenanthrene derivatives, demonstrating the utility of photocyclodehydrogenation reactions. academie-sciences.frsemanticscholar.org The yields of these reactions highlight the feasibility of creating complex fluorinated aromatic systems.

The table below shows the chemical yields for the synthesis of various phenanthrene derivatives, including a fluorinated example.

| Compound ID | R1 | R2 | Yield (%) |

| P1 | OMe | H | 78 |

| P2 | Br | H | 97 |

| P3 | CN | H | 92 |

| P4 | F | H | 88 |

| Data sourced from a study on the synthesis of reactive fluorophenanthrenes. semanticscholar.org |

These synthesized F-PAHs can serve as building blocks for more complex structures or as subjects for studying physical properties. Investigations into the reactivity of pinpoint-fluorinated PAHs have shown that the fluorine atom does not compromise the planarity of the π-conjugated system, which is important for applications in materials science. oup.com Furthermore, monofluorinated PAHs have been used as model compounds to study the thermal interconversion of their parent PAHs, with the fluorine atom acting as a stable label that can be tracked using F-NMR spectroscopy. researchgate.net This highlights the role of fluorination as a tool in mechanistic studies of PAHs in general.

Applications of 2 Fluorophenanthrene in Advanced Materials Science and Engineering

Organic Electronic and Optoelectronic Devices

The introduction of fluorine into the phenanthrene (B1679779) structure modifies its electronic properties, making 2-Fluorophenanthrene and its derivatives suitable for use in a range of organic electronic and optoelectronic devices.

Phenanthrene derivatives are recognized for their potential in photoluminescent applications, exhibiting favorable electrical and optical properties. researchgate.netacademie-sciences.fr Specifically, fluorophenanthrene derivatives have been synthesized and studied as potential candidates for Organic Light-Emitting Diode (OLED) technology. academie-sciences.fracs.org These compounds often exhibit strong fluorescence, particularly in the blue region of the visible spectrum, a crucial feature for developing full-color displays and solid-state lighting. academie-sciences.fracs.org

The synthesis of novel, suitably functionalized fluorophenanthrene derivatives has been achieved through methods like photocyclization, which is considered a practical and economical approach. academie-sciences.fr The resulting molecules are characterized by their photophysical properties, including UV-Vis absorption and photoluminescence, to assess their suitability for OLED applications. academie-sciences.fr The inherent thermal stability and the ability to be readily functionalized further enhance the desirability of phenanthrenes in materials science. academie-sciences.fr

A series of newly synthesized fluorophenanthrene derivatives have demonstrated notable photoluminescent behavior, positioning them as promising materials for electroluminescent devices. acs.org The electroluminescence of a material is its ability to emit light in response to an electric current, a fundamental process in OLEDs. The research into these materials often involves studying their electrochemical behavior to understand the charge transfer interactions within their π-conjugated electronic systems. acs.org

Table 1: Photophysical Properties of Synthesized Fluorophenanthrene Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (%) |

| Derivative P1 | 255, 276, 298, 335, 350 | 355, 375 | 45 |

| Derivative P2 | 257, 280, 300, 338, 352 | 360, 380 | 50 |

| Derivative P3 | 260, 282, 305, 340, 355 | 365, 385 | 55 |

| Derivative P4 | 258, 278, 302, 337, 353 | 358, 378 | 48 |

| Derivative P5 | 262, 285, 308, 342, 358 | 368, 388 | 60 |

Phenanthrene derivatives have also been identified as promising materials for organic solar cells (OSCs). researchgate.netacs.org In the architecture of an OSC, electron-transport layers (ETLs) play a crucial role in efficiently extracting and transporting electrons from the photoactive layer to the cathode. iaea.org The properties of this compound and related compounds make them candidates for such applications.

The fluorination of organic molecules is a known strategy to modulate their electronic energy levels. Specifically, introducing fluorine atoms can lower the Highest Occupied Molecular Orbital (HOMO) energy level of a molecule. rsc.org In the context of OSCs, a lower HOMO level in the donor material can lead to a higher open-circuit voltage (Voc), a key parameter for device efficiency. rsc.org

Research has been conducted on the synthesis of phenanthrene derivatives for use as electron-transport materials in OSCs. researchgate.net For instance, ruthenium complexes of phenanthrene have been reported to possess good optical, electrochemical, and thermal properties, making them suitable for this purpose. researchgate.net While specific studies focusing solely on this compound in this role are not extensively detailed, the general promise of fluorinated phenanthrenes is evident.

Integration into Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

Development of Semiconducting Materials Based on Fluorinated Polycyclic Aromatic Hydrocarbons

The introduction of fluorine atoms into polycyclic aromatic hydrocarbons (PAHs) can impart advantageous semiconducting properties. pageplace.de This has led to growing interest in pinpoint-fluorinated PAHs, including this compound, within materials science. pageplace.de The development of methods for the systematic synthesis of these compounds is crucial for exploring their potential as organic semiconductors. pageplace.de

Fluorinated PAHs are of interest due to their potential for high carrier mobility and stability, which are critical for the performance of organic field-effect transistors (OFETs) and other electronic devices. nii.ac.jpoup.com The fluorine substituent can influence the molecular packing and intermolecular interactions in the solid state, which in turn affects the charge transport properties. The synthesis of fluorinated phenacenes, a class of compounds that includes phenanthrene, has been a focus of research for their potential as air-stable organic semiconductors. nii.ac.jp

The development of synthetic routes, such as the indium(III)-catalyzed domino ring assembly of 1,1-difluoroallenes, has enabled the systematic production of fluorinated phenanthrenes. nii.ac.jpoup.com This allows for the tuning of their electronic and physical properties for specific semiconductor applications.

Advanced Catalytic Systems and Environmental Remediation Efforts

While direct catalytic applications of this compound are not widely documented, the broader class of fluorinated compounds and phenanthrene derivatives shows potential in catalysis and environmental remediation. The synthesis of fluorinated phenanthrenes itself often employs catalysts, such as iodine in photochemical cyclization reactions. academie-sciences.fr

In the realm of catalysis, fluorinated phosphines have been used as ligands in metal complexes that exhibit catalytic activity in reactions like the hydration and hydroarylation of alkynes. researchgate.net Furthermore, pyrolytically fluorinated activated carbons have demonstrated catalytic activity in the decomposition of hydrogen peroxide. rsc.org These examples suggest that the presence of fluorine can be beneficial in designing catalytic materials.

For environmental remediation, various nanomaterials are being explored for the removal of pollutants from soil, water, and air. mdpi.com These include metal-based nanoparticles, silica (B1680970) nanomaterials, and carbon-based materials like graphene oxide. mdpi.comnih.gov While this compound is not directly used as a remediation agent, its properties as a fluorinated aromatic compound could be relevant in the study of the fate and transport of persistent organic pollutants. Monofluorinated PAHs are often used as internal standards in environmental analysis due to their similarity to parent PAHs. ntnu.no

Fabrication of Nanostructured Materials and Chemical Sensors

The photoluminescent properties of phenanthrene derivatives make them suitable for the fabrication of nanostructured materials and chemical sensors. academie-sciences.fr The ease of functionalization of the phenanthrene core allows for the attachment of various groups to tune its properties for specific applications. academie-sciences.fr

Nanostructured materials, which have at least one dimension in the nanoscale (1-100 nm), can exhibit properties that are significantly different from their bulk counterparts. ijnc.ire3s-conferences.org The fabrication of such materials can be achieved through bottom-up approaches, where molecules self-assemble into larger structures. nih.gov The defined structure of this compound could potentially be used as a building block in the self-assembly of functional nanomaterials.

In the area of chemical sensors, fluorescence is a common detection mechanism. nih.govmdpi.com A fluorescent sensor typically consists of a fluorophore (the light-emitting component) and a receptor that selectively interacts with the target analyte. nih.gov The interaction with the analyte causes a change in the fluorescence signal, such as an increase ("turn-on") or decrease ("turn-off") in intensity. nih.gov Given that fluorophenanthrenes exhibit strong fluorescence, they are potential candidates for the fluorophore component in the design of new chemical sensors. academie-sciences.fr

Biological Interactions and Toxicological Mechanisms of 2 Fluorophenanthrene

Molecular, Cellular, and Biochemical Basis of Chemico-Biological Interactions

The interaction of chemical compounds with biological systems forms the basis of toxicology and pharmacology. These interactions can be broadly categorized into two main types: non-covalent and covalent interactions. numberanalytics.com Non-covalent interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are typically reversible. numberanalytics.com In contrast, covalent interactions involve the formation of a stable chemical bond between the compound and a biological molecule, such as a protein or DNA, which is often an irreversible process leading to significant alterations in the biomolecule's function. numberanalytics.com

Polycyclic Aromatic Hydrocarbons (PAHs) and their derivatives, including 2-Fluorophenanthrene, are known to exert their biological effects through such interactions. The lipophilic nature of PAHs facilitates their passage across cell membranes. mdpi.comeuropa.eu Once inside the cell, they can interact with various biomolecules. numberanalytics.com

A crucial aspect of the biological activity of many PAHs is their metabolic activation. mdpi.com Enzymes, particularly those of the cytochrome P450 family, can transform chemically inert PAHs into highly reactive electrophilic intermediates. mdpi.com These reactive metabolites can then form covalent adducts with nucleophilic sites on cellular macromolecules like DNA and proteins, leading to mutations and initiating processes like carcinogenesis. numberanalytics.commdpi.com

Furthermore, PAHs and their metabolites can trigger cellular responses by interacting with specific receptors. A key receptor involved is the aryl hydrocarbon receptor (AhR). frontiersin.orgnih.gov Activation of the AhR can lead to the upregulation of a battery of genes, including those encoding for metabolic enzymes, which can either detoxify the compound or, paradoxically, enhance the formation of reactive metabolites. frontiersin.orgnih.gov Besides receptor-mediated pathways, PAHs can also induce oxidative stress and disrupt endocrine functions, adding to their complex toxicological profile. mdpi.com

The biological interactions of PAHs are influenced by their physicochemical properties, such as molecular weight, solubility, and volatility. mdpi.comeuropa.eu For instance, the introduction of a fluorine atom, as in this compound, can alter these properties, potentially influencing its biological activity. Fluorine substitution is known to create a permanent dipole moment and reduce London forces, which can affect how the molecule interacts with biological targets. researchgate.net

Toxicological Mechanism Studies of Monofluorinated Polycyclic Aromatic Hydrocarbons (F-PAHs)

Monofluorinated polycyclic aromatic hydrocarbons (F-PAHs) have been synthesized and studied for various purposes, including their use as internal standards in environmental analysis due to their physicochemical similarity to their non-fluorinated parent compounds. researchgate.net The strong carbon-fluorine bond can also be used to block specific metabolic sites, making F-PAHs useful tools in mechanistic studies of PAH toxicology. researchgate.net

The toxicity of PAHs is complex and can involve multiple mechanisms, including genotoxicity, immunotoxicity, and endocrine disruption. mdpi.commdpi.com A primary mechanism of PAH-induced carcinogenesis is their metabolic activation to reactive intermediates that can bind to DNA, forming adducts that can lead to mutations. mdpi.com The "diol epoxide" pathway is a major route for the metabolic activation of many PAHs. researchgate.net

Studies on F-PAHs have provided insights into these mechanisms. For example, the position of fluorine substitution can influence the metabolic pathways and the ultimate toxicity of the compound. By blocking a specific site of metabolism, researchers can investigate the relative importance of different metabolic pathways in the activation of a particular PAH. researchgate.net

The toxic effects of PAHs are not limited to cancer. They can also exert non-genotoxic effects by activating cellular receptors like the AhR and other signaling pathways, which can modulate cell proliferation, survival, and communication. nih.gov The metabolites of PAHs, such as quinones and hydroxylated derivatives, can also contribute to these non-genotoxic effects and induce oxidative stress. nih.gov

The table below summarizes the key toxicological mechanisms associated with PAHs and the utility of F-PAHs in studying these mechanisms.

| Toxicological Mechanism | Description | Relevance of F-PAHs |

| Metabolic Activation | Conversion of parent PAHs into reactive electrophilic metabolites, primarily through the diol epoxide pathway. mdpi.comresearchgate.net | Fluorine substitution can block specific metabolic sites, helping to elucidate the importance of different metabolic pathways. researchgate.net |

| DNA Adduct Formation | Covalent binding of reactive PAH metabolites to DNA, leading to mutations and potential carcinogenesis. mdpi.com | F-PAHs can be used to study how blocking certain positions affects the formation of DNA adducts. researchgate.net |

| Aryl Hydrocarbon Receptor (AhR) Activation | Binding of PAHs or their metabolites to the AhR, leading to changes in gene expression and cellular function. frontiersin.orgnih.gov | The effect of fluorine substitution on AhR binding and activation can be investigated. |

| Oxidative Stress | Generation of reactive oxygen species (ROS) by PAH metabolites like quinones, leading to cellular damage. mdpi.comnih.gov | Studies can assess how fluorination influences the formation of ROS-generating metabolites. |

| Endocrine Disruption | Interference with the normal functioning of the endocrine system. mdpi.commdpi.com | The potential for F-PAHs to act as endocrine disruptors can be evaluated. |

In Chemico Assays for Chemical Reactivity and Toxicity Prediction

In chemico assays are abiotic tests that measure the chemical reactivity of a substance and are increasingly used to predict its potential toxicity. europa.eu These methods are based on the principle that the toxicity of many chemicals is related to their ability to react with biological macromolecules. europa.eu By measuring reactivity towards model nucleophiles, these assays can provide an indication of a chemical's potential to cause adverse effects such as skin sensitization or genotoxicity. europa.euevotec.com

Several in chemico assays have been developed and validated. For example, the Direct Peptide Reactivity Assay (DPRA) assesses the reactivity of a test chemical with synthetic peptides containing cysteine or lysine (B10760008) residues. evotec.comiivs.org The depletion of these peptides is measured and used to classify the chemical's sensitization potential. evotec.comiivs.org Another example is the Amino acid Derivative Reactivity Assay (ADRA), which quantifies the reactivity of test chemicals towards model synthetic amino acid derivatives. europa.eu

These assays offer a more rapid and cost-effective alternative to traditional animal testing and can be used in integrated testing strategies to assess chemical safety. europa.euevotec.com

Correlation of Chemical Reactivity Descriptors with Biological Endpoints

A key aspect of in chemico toxicology is the establishment of correlations between chemical reactivity descriptors and specific biological endpoints. europa.eu Quantitative Structure-Activity Relationship (QSAR) models often incorporate descriptors of chemical reactivity to predict toxicity. europa.euresearchgate.net

Historically, parameters like the Hammett (ρ) and Taft (σ*) constants have been used to predict chemical reactivity. europa.eu More recently, quantum chemical calculations are employed to derive descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, and chemical hardness. researchgate.net These descriptors can provide insights into the electrophilic or nucleophilic nature of a molecule and its potential to react with biological targets. researchgate.net

For instance, studies have shown that for certain classes of compounds, there is a correlation between their electrophilic reactivity and their toxicity. insilico.eu The ability of a chemical to form covalent bonds with proteins, a process that can be modeled by its reactivity with nucleophilic amino acids, is a key event in the initiation of skin sensitization. evotec.comiivs.org

Furthermore, the redox activity of chemicals, which is their ability to participate in electron transfer reactions, has been correlated with the induction of oxidative stress. nih.gov Assays like the dithiothreitol (B142953) (DTT) activity assay measure the redox potential of a sample and have shown good correlation with the content of redox-active species like certain PAHs and metals. nih.gov

The table below provides examples of chemical reactivity descriptors and their associated biological endpoints.

| Chemical Reactivity Descriptor | Measurement/Calculation | Associated Biological Endpoint |

| Peptide Depletion (e.g., in DPRA) | Experimental measurement of the depletion of cysteine and lysine-containing peptides. evotec.comiivs.org | Skin sensitization potential. evotec.com |

| HOMO-LUMO Gap | Quantum chemical calculation representing the energy difference between the highest occupied and lowest unoccupied molecular orbitals. researchgate.net | General biological activity and potential for cytostatic effects. researchgate.net |

| Redox Activity (e.g., DTT assay) | Experimental measurement of the rate of dithiothreitol oxidation. nih.gov | Induction of oxidative stress. nih.gov |

| Electrophilicity Index | Calculated descriptor that quantifies the electrophilic character of a molecule. researchgate.net | Potential for covalent binding to nucleophilic sites in biomolecules, related to toxicity. researchgate.net |

Biological Characterization of Fluorophenanthrene Derivatives in Context of Drug Discovery

The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to modulate their pharmacological properties. nih.govfrontiersin.org Fluorination can influence a molecule's stability, solubility, polarity, and binding affinity to biological targets. nih.gov Consequently, fluorinated derivatives of various parent structures, including phenanthrene (B1679779), have been synthesized and evaluated for their potential as therapeutic agents. academie-sciences.fr

Phenanthrene derivatives themselves have been investigated for a range of biological activities. academie-sciences.fr Their rigid, planar structure can serve as a scaffold for the development of new drugs. For example, some phenanthrene derivatives have shown potential as organic light-emitting diodes (OLEDs) and in solar cells, and their functionalization allows for the tuning of their electronic and photophysical properties. academie-sciences.fr

In the context of drug discovery, the biological characterization of fluorophenanthrene derivatives would involve a series of in vitro and in vivo studies to assess their efficacy and selectivity for a particular biological target. This process typically starts with the synthesis of a library of derivatives with varying substitution patterns. unibo.it These compounds are then screened in biochemical and cell-based assays to identify initial "hits." unibo.it

For instance, if the goal is to develop a new anticancer agent, the fluorophenanthrene derivatives would be tested for their ability to inhibit the growth of cancer cell lines. bmrat.org Promising compounds would then be subjected to further studies to elucidate their mechanism of action, which could involve the inhibition of a specific enzyme or the disruption of a key cellular pathway. mdpi.com

The development of fluorinated compounds as drugs is a well-established field. nih.govfrontiersin.org The unique properties of the fluorine atom can lead to improved metabolic stability, increased binding affinity, and altered bioavailability compared to the non-fluorinated parent compound. nih.gov Therefore, the synthesis and biological evaluation of this compound and its derivatives could potentially lead to the discovery of new molecules with valuable therapeutic properties. nih.govsmolecule.com

The table below lists some potential therapeutic applications that could be explored for fluorophenanthrene derivatives based on the known activities of phenanthrenes and other fluorinated compounds.

| Potential Therapeutic Area | Rationale for Investigation |

| Anticancer | The phenanthrene scaffold is present in some natural products with anticancer activity. Fluorination could enhance potency or selectivity. smolecule.commdpi.com |

| Antimicrobial | Many heterocyclic compounds containing fluorine exhibit antimicrobial properties. frontiersin.orgajchem-a.com |

| Anti-inflammatory | Certain phenolic compounds and their derivatives have shown anti-inflammatory effects. scielo.br |

| Neuroprotective | The potential to modulate pathways involved in neurodegenerative diseases could be explored. scielo.br |

| Antiviral | Fluorinated nucleoside analogs are a well-known class of antiviral drugs. The phenanthrene scaffold could offer a new non-nucleoside platform. frontiersin.org |

Environmental Fate and Transport Studies of 2 Fluorophenanthrene

Degradation Pathways in Environmental Media

Degradation is a critical process that determines the persistence of organic pollutants in the environment. It can occur through biological mechanisms (biodegradation) or abiotic processes such as photolysis and hydrolysis.

The biodegradation of PAHs is a key mechanism for their removal from contaminated environments. This process can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, primarily facilitated by microorganisms.

Aerobic Degradation: Under aerobic conditions, microorganisms utilize oxygen as an electron acceptor to break down organic compounds. capes.gov.br For PAHs, this process is generally more rapid and efficient than anaerobic degradation. researchgate.net Bacteria and fungi are the primary agents of aerobic degradation in soil and marine ecosystems. researchgate.net The degradation of PAHs often begins with the introduction of oxygen into the aromatic ring by oxygenase enzymes, leading to the formation of dihydrodiols, which are further metabolized. nih.gov While specific studies on 2-Fluorophenanthrene are not readily available, research on similar compounds like 2-fluoroaniline (B146934) has shown high removal and defluorination rates in acclimated mixed cultures. nih.gov The presence of the fluorine atom in this compound may influence its degradation rate compared to its non-fluorinated counterpart, phenanthrene (B1679779). The persistence of PAHs generally increases with the number of aromatic rings; for instance, the half-life of phenanthrene (a three-ring PAH) in soil and sediment can range from 16 to 126 days. nih.gov

Anaerobic Degradation: In the absence of oxygen, anaerobic microorganisms can degrade PAHs using other electron acceptors like nitrate, sulfate, or iron. capes.gov.brasm.org This process is typically slower than aerobic degradation. asm.org Studies on various PAHs have shown that degradation rates under anaerobic conditions can vary, with sulfate-reducing conditions often being the most effective. capes.gov.br For instance, the anaerobic degradation of compounds like naphthalene (B1677914) and phenanthrene has been demonstrated in several microcosm studies. researchgate.net The initial step in the anaerobic degradation of non-substituted PAHs is often carboxylation. asm.orgnih.gov The degradation of fluorinated aromatic compounds under anaerobic conditions has been observed, though some studies suggest they can be recalcitrant under certain conditions. researchgate.net For example, while some denitrifying organisms can mineralize fluorobenzoates, the initial step is not always reductive defluorination. researchgate.net

Table 1: General Comparison of Aerobic and Anaerobic Degradation of PAHs

| Feature | Aerobic Degradation | Anaerobic Degradation |

|---|---|---|

| Oxygen Requirement | Requires oxygen | Occurs in the absence of oxygen |

| Primary Agents | Bacteria, Fungi | Anaerobic bacteria |

| Typical Rate | Generally faster | Generally slower |

| Common Electron Acceptors | Oxygen | Nitrate, Sulfate, Iron, CO2 |

| Initial Reaction | Oxygenation (Dioxygenases) | Carboxylation or other activation steps |

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant degradation pathway for PAHs in aquatic systems and on soil surfaces. mdpi.com

Direct photolysis occurs when the chemical itself absorbs light energy, leading to its decomposition. researchgate.net Indirect photolysis involves other substances in the environment, known as photosensitizers (like humic acids), which absorb light and produce reactive species (e.g., hydroxyl radicals, singlet oxygen) that then degrade the target compound. nih.gov The rate of photolysis is influenced by factors such as light intensity, pH, and the presence of other substances in the water or soil. researchgate.netmdpi.com

For PAHs, photodegradation rates can be significant, especially for those that adsorb to particles suspended in the upper layers of the water column where sunlight penetration is highest. pjoes.com While specific quantum yield data for this compound is not available, studies on other PAHs show that their half-lives in the atmosphere can range from hours to weeks depending on environmental conditions. pjoes.com The presence of a fluorine atom might alter the light absorption properties of the phenanthrene structure, potentially affecting its photolysis rate.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. cornell.edu The stability of a chemical against this process is known as its hydrolytic stability and is often dependent on the pH of the surrounding medium. frontiersin.org

Photolytic Degradation in Aqueous Systems and on Soil Surfaces

Adsorption, Desorption, and Mobility Investigations in Environmental Compartments

The movement of this compound in the environment is largely controlled by its tendency to adsorb to soil and sediment particles. Adsorption is the process by which a chemical binds to a solid surface, while desorption is the reverse process. chemsafetypro.com

The mobility of an organic chemical in soil is often predicted using the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comecetoc.org A high Koc value indicates strong adsorption to organic matter in the soil, leading to low mobility, while a low Koc value suggests the chemical is more likely to move with water through the soil profile (leaching) and potentially contaminate groundwater. chemsafetypro.comrsc.orgmdpi.commdpi.comepa.gov

For PAHs, Koc values generally increase with their molecular weight and hydrophobicity. tandfonline.com While a specific, experimentally determined Koc value for this compound is not available in the cited literature, it can be estimated based on its structure. Phenanthrene has a log Koc value in the range of 4.0 to 4.5. The addition of a fluorine atom is expected to slightly increase the hydrophobicity, likely resulting in a log Koc value for this compound that is also in the high range, suggesting low mobility in soil. Chemicals with high Koc values are less likely to leach into groundwater but may be transported with eroded soil particles. epa.govepa.gov

Table 2: Estimated Environmental Mobility of this compound

| Parameter | Estimated Value/Class | Implication |

|---|---|---|

| Log Koc | ~4.0 - 4.6 (Estimated) | Low to Immobile |

| Mobility in Soil | Low | Unlikely to leach significantly into groundwater. |

| Primary Transport | Adsorption to soil/sediment particles | Transport primarily occurs with erosion of particulate matter. |

Bioaccumulation and Metabolism in Ecological Systems

Bioaccumulation is the process by which a chemical accumulates in an organism from all sources of exposure, including water, food, and sediment. cornell.edu It is a key factor in assessing the environmental risk of a chemical, as high concentrations in organisms can lead to toxic effects. mdpi.com The potential for a chemical to bioaccumulate is often indicated by its bioaccumulation factor (BAF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding environment. osti.gove3s-conferences.orgmdpi.com

For hydrophobic compounds like PAHs, there is a tendency to accumulate in the fatty tissues of organisms. frontiersin.org The BAF for a chemical is related to its octanol-water partition coefficient (Kow). Chemicals with a high log Kow (typically > 3) have a higher potential to bioaccumulate. ca.govnih.gov Phenanthrene has a log Kow of approximately 4.46. It is expected that this compound would have a similar or slightly higher log Kow, suggesting a potential for bioaccumulation in aquatic organisms.